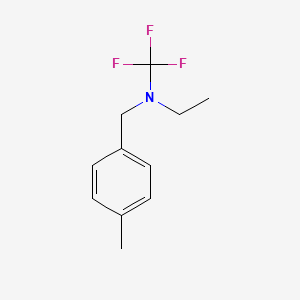
N-(4-methylbenzyl)-N-(trifluoromethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzyl)-N-(trifluoromethyl)ethanamine is an organic compound that belongs to the class of amines It features a benzyl group substituted with a methyl group at the para position and a trifluoromethyl group attached to the ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzyl chloride and trifluoroacetic acid.
Reaction: The 4-methylbenzyl chloride undergoes a nucleophilic substitution reaction with ethanamine in the presence of a base such as sodium hydroxide.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-N-(trifluoromethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(4-methylbenzyl)-N-(trifluoromethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-N-(trifluoromethyl)ethanamine depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(trifluoromethyl)ethanamine: Lacks the methyl group on the benzyl ring.
N-(4-methylbenzyl)-N-methylamine: Lacks the trifluoromethyl group.
Uniqueness
N-(4-methylbenzyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of both the methyl and trifluoromethyl groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C11H14F3N/c1-3-15(11(12,13)14)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
SLYOXKLNFKMMTH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


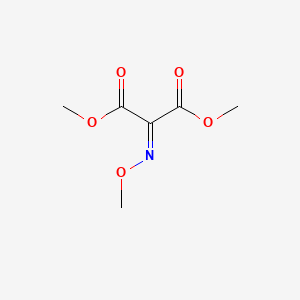
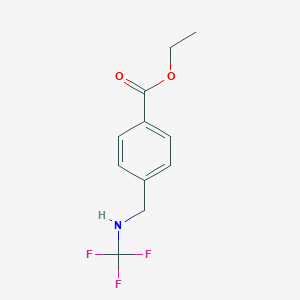
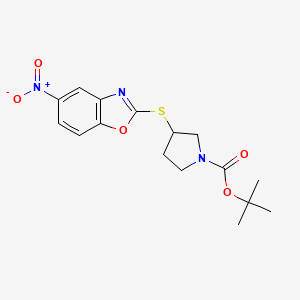
![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)
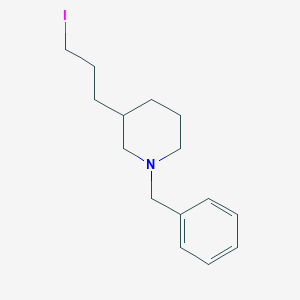
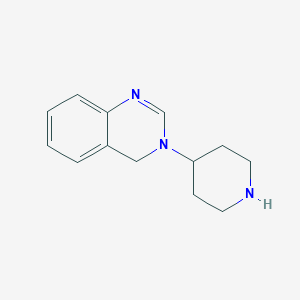
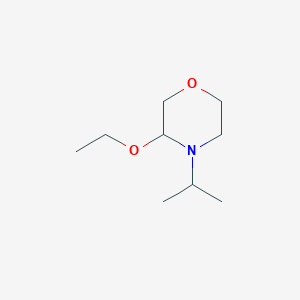


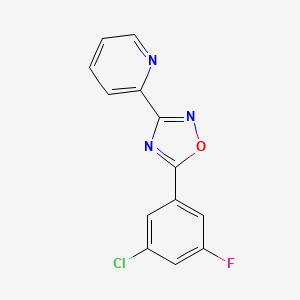

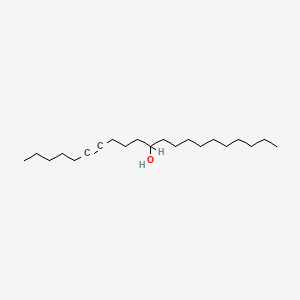

![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)
